molecular formula C6H8N4O2S B13180689 methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate CAS No. 1193387-92-6

methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B13180689
CAS No.: 1193387-92-6
M. Wt: 200.22 g/mol
InChI Key: DTGUVNAYYOPYGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis can be scaled up using continuous-flow conditions. This method is atom-economical, highly selective, and environmentally benign, avoiding chromatography and isolation steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism of action of methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The carbamothioyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the carbamothioyl and acetate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1193387-92-6

Molecular Formula

C6H8N4O2S

Molecular Weight

200.22 g/mol

IUPAC Name

methyl 2-(3-carbamothioyl-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C6H8N4O2S/c1-12-4(11)2-10-3-8-6(9-10)5(7)13/h3H,2H2,1H3,(H2,7,13)

InChI Key

DTGUVNAYYOPYGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=NC(=N1)C(=S)N

Origin of Product

United States

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